N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
This compound belongs to the imidazo[1,2-c]quinazoline class, characterized by a fused heterocyclic core with a thioacetamide linker and a phenethylamino substituent.
Properties
IUPAC Name |
2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O4S/c1-38-21-13-11-20(12-14-21)31-26(36)18-39-29-33-23-10-6-5-9-22(23)27-32-24(28(37)34(27)29)17-25(35)30-16-15-19-7-3-2-4-8-19/h2-14,24H,15-18H2,1H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITVWAKGYBPDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 447.93 g/mol. The compound features a complex structure that includes a thioamide functional group and an imidazo[1,2-c]quinazoline moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the imidazoquinazoline core has been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. The compound's mechanism may involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | PI3K/Akt inhibition | |
| HeLa | 15.8 | Apoptosis induction |
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against SARS-CoV proteases. In vitro assays demonstrated that it effectively inhibits viral replication by targeting the 3CL protease, which is crucial for viral life cycles.
Table 2: Antiviral Activity Data
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Structural Features : The methoxy group enhances lipophilicity and may facilitate cellular uptake.
- Thioamide Group : This functional group is known to participate in hydrogen bonding and can stabilize interactions with target proteins.
- Imidazoquinazoline Core : This moiety is recognized for its ability to disrupt protein-protein interactions critical for cell signaling.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a study examining the anticancer effects on MCF-7 breast cancer cells, this compound showed an IC50 value of 10.5 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c release from mitochondria and activation of caspases .
Case Study 2: Inhibition of SARS-CoV Protease
A separate investigation focused on the compound's antiviral properties against SARS-CoV. The results indicated an IC50 value of 8.7 µM against the viral 3CL protease. The study employed fluorometric assays to assess protease activity in the presence of various inhibitor concentrations, confirming that this compound significantly reduces substrate cleavage rates .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of imidazoquinazolines exhibit potent anticancer properties. The specific compound under discussion has been evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer | 0.41 - 0.69 | Induction of apoptosis |
| Melanoma | 0.48 - 13.50 | Inhibition of cell proliferation |
| Ovarian Cancer | 0.25 - 5.01 | Disruption of metabolic pathways |
The structure–activity relationship (SAR) studies suggest that modifications on the phenyl and imidazoquinazoline rings can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown promising antimicrobial activity against various pathogens. The thioacetamide moiety is believed to contribute significantly to this activity by interfering with bacterial cell wall synthesis.
Study on Anticancer Effects
A study published in Cancer Research highlighted the efficacy of imidazoquinazoline derivatives in targeting cancer stem cells, which are responsible for tumor recurrence and metastasis . The specific compound was shown to reduce tumor growth in xenograft models significantly.
Antimicrobial Efficacy Research
Another investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds could inhibit bacterial growth at micromolar concentrations, suggesting potential for development as novel antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioacetamide (-S-CO-NH-) moiety participates in nucleophilic substitution reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (NaH/DMF) to form sulfonium intermediates, which can undergo further displacement .
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Oxidation : Converts to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or mCPBA (meta-chloroperbenzoic acid).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF, 0–25°C | S-Methyl derivative | 65–72% |
| Oxidation (Sulfone) | H₂O₂ (30%), CH₃COOH, 60°C | Sulfone analog | 58% |
Hydrolysis of Amide and Thioacetamide Bonds
The compound undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, reflux): Cleaves the thioacetamide group to yield a free thiol (-SH) and acetic acid derivatives.
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Basic Hydrolysis (NaOH, H₂O/EtOH): Degrades the imidazoquinazoline ring system, producing quinazoline-3-one fragments.
Example Pathway :
Condensation Reactions
The phenethylamino group (-NH-CH₂-CH₂-C₆H₅) participates in Schiff base formation:
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Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .
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Key Condition : Anhydrous ethanol, catalytic p-TsOH, 12 hr reflux .
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .
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Halogenation : Br₂ in CH₂Cl₂ adds bromine at the ortho position .
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para | 4-Methoxy-3-nitro derivative |
| Bromination | Br₂, CH₂Cl₂, 25°C | Ortho | 2-Bromo-substituted analog |
Reduction of Ketone Groups
The 3-oxo group in the imidazoquinazoline core is reduced using NaBH₄ or LiAlH₄:
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NaBH₄/MeOH : Selective reduction to a secondary alcohol (83% yield).
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LiAlH₄/THF : Over-reduction may occur, leading to ring-opening byproducts.
Complexation with Metal Ions
The thioacetamide sulfur and quinazoline nitrogen atoms act as ligands for transition metals:
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Forms stable complexes with Cu(II) and Zn(II) in methanol/water mixtures .
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Stoichiometry : Typically 1:2 (metal:ligand), confirmed by UV-Vis and ESR spectroscopy .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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C-S Bond Cleavage : Generates thiyl radicals detected via EPR.
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Ring Rearrangement : Converts imidazoquinazoline to benzimidazole derivatives under aerobic conditions.
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition above 200°C:
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Primary Pathway : Loss of phenethylamine moiety (m/z 121 fragment in MS).
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Secondary Pathway : Imidazoquinazoline ring fragmentation into cyanamide and CO₂ .
Key Stability Considerations :
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pH Sensitivity : Stable in pH 5–7; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Light Sensitivity : Store in amber vials to prevent photodegradation.
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Metal Catalysis : Fe³⁺ or Cu²⁺ accelerates oxidative decomposition.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing targeted prodrugs or metal-based therapeutics. Further studies are needed to explore its enantioselective reactions and in vivo metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Key Structural and Functional Features for Comparison:
- Core Heterocycle: Imidazoquinazoline vs. triazinoquinazoline, benzoxazine, or thiazolo-pyrimidine derivatives.
- Substituents: Thioacetamide linkages, aromatic/heteroaromatic appendages, and aminoalkyl/aryl groups.
- Biological Activity : Anticancer, antimicrobial, or enzyme-inhibitory profiles.
Table 1: Comparison of Selected Analogous Compounds
Detailed Comparisons:
Core Heterocycle Diversity: The target compound’s imidazo[1,2-c]quinazoline core is distinct from the triazino[2,3-c]quinazoline in , which incorporates a triazine ring for enhanced π-π stacking with biological targets .
Thioacetamide Linkers: The thioacetamide group in the target compound is shared with analogs in and , which exhibit notable anticancer activity against HepG-2 cells (IC₅₀ ~1.6–1.98 µg/mL) . However, the target compound’s phenethylamino side chain differentiates it from the thiazole-substituted derivatives in , suggesting divergent target affinities .
Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in . Chlorine’s electron-withdrawing nature may reduce metabolic stability compared to methoxy’s electron-donating properties .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step cyclization and coupling reactions, similar to the methods in (Cs₂CO₃-mediated alkylation) and (dithiocarbonyldiimidazole-mediated cyclization) . This contrasts with the thiazolidinone derivatives in , which employ mercaptoacetic acid cyclocondensation .
Research Findings and Implications
- Anticancer Potential: Thioacetamide-linked compounds (e.g., ) show potent activity against HepG-2 cells, suggesting the target compound warrants similar evaluation .
- Structural Optimization : Replacing the methoxyphenyl group with electron-deficient aryl groups (e.g., ’s chlorophenyl) could modulate bioavailability and target engagement .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, leveraging heterocyclic core formation followed by functionalization. For example:
- Imidazoquinazolinone core synthesis : Reacting amino-substituted quinazoline precursors with chloroacetyl derivatives under basic conditions (e.g., potassium carbonate in DMF) to introduce thioether or acetamide groups .
- Acetamide coupling : Using chloroacetyl chloride with amino intermediates in the presence of triethylamine, followed by purification via recrystallization (ethanol-DMF mixtures) .
- Optimization : Design of Experiments (DoE) methodologies, as applied in flow chemistry, can systematically vary parameters (temperature, stoichiometry) to maximize yield .
Q. Which analytical techniques are critical for structural characterization?
- Spectroscopy : H/C NMR to confirm substituent connectivity and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in benzothiazole analogs) .
- TLC monitoring : Used to track reaction progress (e.g., uses TLC with ethyl acetate/hexane eluents) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
- Antioxidant : DPPH radical scavenging or FRAP assays, as applied to structurally related acetamide derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent variation : Systematically modify the phenethylamino, methoxyphenyl, or thioether groups. For example:
- Electron-withdrawing groups (e.g., -F, -NO) on the phenyl ring may enhance receptor binding .
- Bulky substituents (e.g., isopropyl) could influence metabolic stability .
Q. What mechanistic hypotheses explain its potential enzyme inhibition?
- Non-covalent interactions : The imidazoquinazolinone core may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets) .
- Hydrogen bonding : The acetamide carbonyl and methoxy groups could form H-bonds with catalytic residues (e.g., serine in proteases) .
- Validation : Competitive inhibition assays (e.g., Lineweaver-Burk plots) and mutagenesis studies to identify critical binding residues .
Q. How should discrepancies between in vitro and in vivo efficacy be addressed?
- Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (liver microsome assays) .
- Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites, guiding structural refinements .
Methodological Considerations
Q. What strategies mitigate stability issues during storage?
- Lyophilization : Store lyophilized powder at -80°C to prevent hydrolysis of the thioether or acetamide groups .
- Excipient screening : Add antioxidants (e.g., ascorbic acid) to aqueous formulations .
Q. How can computational tools guide lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
